molecular formula C10H15NO2 B195785 3-Azaspiro[5.5]undecane-2,4-dione CAS No. 1130-32-1

3-Azaspiro[5.5]undecane-2,4-dione

Cat. No. B195785
Key on ui cas rn: 1130-32-1
M. Wt: 181.23 g/mol
InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
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Patent
US06846950B2

Procedure details

A flask is charged with 66.5 g of acetic anhydride, 66.5 g of ammonium acetate, and 100 g of 1,1-cyclohexane diacetic acid. The reaction mass is heated to 160° C.-170° C. for eight hours, eliminating by distillation the acetic acid that has formed. It is cooled to 90° C.-110° C., and 200 g of water and 100 g of secondary butyl alcohol are added. It then undergoes further cooling to room temperature, and the pH is brought to approximately 9 using 30% of aqueous ammonia. This is followed by filtration, washing the solid with water. 87.7 g of dry 3,3-pentamethylene glutarimide are obtained (yield 97%).
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C([O-])(=O)C.[NH4+:12].[C:13]1([CH2:23][C:24]([OH:26])=O)([CH2:19][C:20](O)=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.N>C(O)(CC)C.O>[CH2:16]1[CH2:17][CH2:18][C:13]2([CH2:23][C:24](=[O:26])[NH:12][C:20](=[O:21])[CH2:19]2)[CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
66.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(CC)O
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is heated to 160° C.-170° C. for eight hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
eliminating by distillation the acetic acid that
CUSTOM
Type
CUSTOM
Details
has formed
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 90° C.-110° C.
FILTRATION
Type
FILTRATION
Details
This is followed by filtration
WASH
Type
WASH
Details
washing the solid with water

Outcomes

Product
Name
Type
product
Smiles
C1CCC2(CC1)CC(=O)NC(=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 87.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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